Chemical and physical properties of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde
Chemical and physical properties of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde
Title: Technical Guide to 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde: Properties, Pharmacophore Logic, and Synthetic Workflows
Executive Summary
5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (also known as 5-cyclopropyl-1-isopropyl-1H-pyrazole-3-carbaldehyde, CAS: 865798-33-0) is a highly specialized, sterically encumbered heterocyclic building block widely utilized in modern drug discovery. The strategic placement of an isopropyl group at N1 and a cyclopropyl group at C5 provides unique conformational rigidity and lipophilic shielding, making it an ideal precursor for developing kinase inhibitors, phosphodiesterase (PDE) inhibitors, and novel anti-infective agents[1][2]. This whitepaper details its physicochemical profile, structural logic, and validated synthetic protocols for integration into complex active pharmaceutical ingredients (APIs).
Physicochemical Profiling
Understanding the baseline physical and chemical properties of this building block is critical for predicting its behavior in organic synthesis and its contribution to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream drug candidates.
| Property | Value | Implication for Drug Design |
| IUPAC Name | 5-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde | Standardized nomenclature for regulatory filing. |
| CAS Registry Number | 865798-33-0 | Unique identifier for sourcing and safety tracking[3]. |
| Molecular Formula | C10H14N2O | Defines atomic composition[3]. |
| Molecular Weight | 178.23 g/mol | Low molecular weight ensures high ligand efficiency when incorporated into larger scaffolds[3]. |
| Topological Polar Surface Area (tPSA) | 34.89 Ų | Excellent membrane permeability; ideal for CNS-targeted or intracellular targets. |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity and passive diffusion. |
| Hydrogen Bond Acceptors | 2 | Pyrazole nitrogen (N2) and aldehyde oxygen act as key interaction points with target proteins. |
| Predicted LogP | ~2.1 | Balanced lipophilicity for optimal oral bioavailability. |
Pharmacophore Logic & Target Engagement
In medicinal chemistry, the pyrazole core is a privileged scaffold, frequently deployed as a hinge-binding motif in kinase inhibitors or as a bioisostere for amides and aromatic rings. The specific substitution pattern of 5-cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde is purposefully designed to optimize both target affinity and metabolic stability.
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N1-Isopropyl (Methylethyl) Group: Provides steric bulk that forces the pyrazole ring into specific dihedral orientations relative to adjacent macrocycles or binding pockets. It also shields the N1 position from N-glucuronidation or oxidation.
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C5-Cyclopropyl Group: Cyclopropyl rings are known for their "pi-character" and ability to participate in unique hydrophobic interactions. They offer metabolic stability superior to linear alkyl chains (resisting cytochrome P450-mediated aliphatic oxidation) while restricting the conformational flexibility of the molecule.
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C3-Carbaldehyde: Serves as the primary synthetic handle. The electrophilic carbonyl carbon is primed for nucleophilic attack, allowing for rapid diversification via reductive amination, Wittig olefination, or condensation reactions.
Caption: Pharmacophore mapping of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde.
Synthetic Utility & Validated Workflows
The C3-carbaldehyde is highly reactive, making this compound an excellent electrophile for constructing secondary and tertiary amines, as well as complex alkene spacers. Below are field-proven, self-validating protocols designed for high yield and reproducibility.
Workflow A: Reductive Amination (Synthesis of Pyrazole-Amines)
Reductive amination is the most common method for attaching the pyrazole core to complex amine-containing scaffolds, such as piperidines or piperazines, often seen in anti-infective and CNS drug discovery. For authoritative mechanistic grounding on this transformation, refer to the seminal work by.
Mechanistic Causality: The reaction proceeds via the formation of an intermediate imine or iminium ion. Glacial acetic acid is added to protonate the intermediate carbinolamine, driving the dehydration step forward. Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride (NaBH4) because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures that STAB selectively reduces the highly electrophilic iminium ion without prematurely reducing the starting carbaldehyde to an alcohol.
Step-by-Step Protocol:
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Preparation: In an oven-dried round-bottom flask, dissolve 5-cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (1.0 equiv, 1.0 mmol) and the target primary or secondary amine (1.2 equiv, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).
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Activation: Add glacial acetic acid (0.1 equiv, 0.1 mmol) to the mixture. Stir the solution at room temperature (20-25 °C) under a nitrogen atmosphere for 2 hours to ensure complete imine/iminium formation.
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Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB, 1.5 equiv, 1.5 mmol) portionwise over 10 minutes to control any mild exotherm.
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Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via TLC or LC-MS.
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Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with dichloromethane (DCM, 3 x 10 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient) to yield the pure pyrazole-amine derivative.
Workflow B: Wittig Olefination (Synthesis of Pyrazole-Alkenes)
When a rigid, unsaturated spacer is required between the pyrazole core and an aromatic appendage (e.g., in the synthesis of PDE inhibitors), the Wittig reaction is employed.
Mechanistic Causality: The reaction utilizes a phosphonium ylide. Generating the ylide requires a strong base. The reaction must be conducted under strictly anhydrous conditions and an inert atmosphere because moisture will rapidly hydrolyze the ylide back to the phosphonium salt and a hydrocarbon, killing the reaction. Temperature control at 0 °C during ylide formation prevents degradation and controls the exothermic deprotonation.
Step-by-Step Protocol:
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Ylide Generation: Suspend the alkyltriphenylphosphonium halide salt (1.2 equiv) in anhydrous tetrahydrofuran (THF, 15 mL) under an argon atmosphere. Cool the suspension to 0 °C.
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Deprotonation: Add a strong base, such as Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv) or n-Butyllithium (n-BuLi, 1.2 equiv), dropwise. Stir at 0 °C for 30 minutes until a vibrant color change (often orange or red) indicates successful ylide formation.
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Coupling: Dissolve 5-cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF (2 mL) and add it dropwise to the ylide solution at 0 °C.
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Propagation: Allow the reaction mixture to warm to room temperature naturally and stir for 4–6 hours.
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Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract with Ethyl Acetate (EtOAc, 3 x 15 mL).
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Isolation: Dry the combined organic layers over MgSO4, concentrate, and purify via column chromatography. Note: The Wittig reaction typically yields a mixture of E and Z isomers, which can be separated during this chromatographic step based on their differing polarities.
Caption: Divergent synthetic workflows utilizing the pyrazole-3-carbaldehyde building block.
Safety, Storage, and Handling
As an aldehyde-containing heterocyclic compound, 5-cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde is susceptible to air oxidation, which can convert the carbaldehyde into the corresponding carboxylic acid over time.
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Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C (refrigerated) to prevent oxidation and degradation.
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Handling: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including nitrile gloves and safety goggles, as the compound may cause skin and eye irritation.
References
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Ray, P. C., et al. "Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth." ACS Infectious Diseases, 2018. Available at:[Link]
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Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Available at:[Link]
- Google Patents. "US20180179200A1 - PYRAZOLO[3,4-b]PYRIDINES AND IMIDAZO[1,5-b]PYRIDAZINES AS PDE1 INHIBITORS." United States Patent and Trademark Office, 2018.
Sources
- 1. Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20180179200A1 - PYRAZOLO[3,4-b]PYRIDINES AND IMIDAZO[1,5-b]PYRIDAZINES AS PDE1 INHIBITORS - Google Patents [patents.google.com]
- 3. 5-cyclopropyl-1-isopropyl-pyrazole-3-carbaldehyde CAS#: 865798-33-0 [m.chemicalbook.com]
